N-Acetyl-D-[ul-13C6;15N]glucosamine
CAS No.: 478529-41-8
Cat. No.: VC0196525
Molecular Formula: 13C6C2H1515NO6
Molecular Weight: 228.15
* For research use only. Not for human or veterinary use.
![N-Acetyl-D-[ul-13C6;15N]glucosamine - 478529-41-8](/images/no_structure.jpg)
CAS No. | 478529-41-8 |
---|---|
Molecular Formula | 13C6C2H1515NO6 |
Molecular Weight | 228.15 |
IUPAC Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i2+1,4+1,5+1,6+1,7+1,8+1,9+1 |
SMILES | CC(=O)NC1C(C(C(OC1O)CO)O)O |
Overview of N-Acetyl-D-[ul-13C6;15N]glucosamine
Property | Value |
---|---|
CAS Number | 478529-41-8 |
Molecular Formula | 13C6C2H1515NO6 |
Molecular Weight | 228.15 g/mol |
IUPAC Name | N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Form | For research use only |
Primary Research Applications
N-Acetyl-D-[ul-13C6;15N]glucosamine is primarily utilized in research settings for its ability to provide detailed structural and metabolic information through advanced analytical techniques. In structural biology, this compound enables researchers to investigate the conformation and dynamics of glycans, glycoproteins, and other complex carbohydrate-containing molecules with unprecedented precision. The isotopic labeling facilitates multi-dimensional NMR experiments that would otherwise be impossible with unlabeled compounds, allowing for detailed analysis of molecular structures and interactions. In metabolic studies, the compound serves as a valuable tracer for following the incorporation and transformation of N-acetylglucosamine units in various biochemical pathways, including glycosylation processes, chitin biosynthesis, and the hexosamine biosynthetic pathway. Mass spectrometry techniques, such as ESI-Orbitrap-MS, can precisely track the movement and metabolism of the labeled compound through biological systems, providing insights into metabolic flux and regulation. Additionally, the labeled compound is valuable for investigating protein-carbohydrate interactions, enzyme mechanisms, and the roles of glycans in cellular recognition and signaling.
Synthesis and Production Methods
Synthetic Routes
Analytical Applications
NMR Spectroscopy Applications
N-Acetyl-D-[ul-13C6;15N]glucosamine has become an invaluable tool in NMR spectroscopy due to its comprehensive isotopic labeling pattern, which dramatically enhances detection sensitivity and enables sophisticated multi-dimensional experiments. The 13C labeling throughout the glucosamine ring provides strong signals for all carbon positions, facilitating complete structural assignment and conformational analysis of the molecule and its derivatives. The presence of 15N labeling further expands the range of possible NMR experiments, allowing for nitrogen-carbon correlations that provide insights into the local environment of the amide group. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Total Correlation Spectroscopy (TOCSY) leverage these isotopic labels to generate detailed structural information. These methods have been particularly valuable for studying glycan conformations, protein-carbohydrate interactions, and the dynamics of glycosylated biomolecules. The enhanced sensitivity provided by the isotopic labeling makes it possible to study these molecules at lower concentrations and in more complex environments than would be possible with unlabeled compounds.
Mass Spectrometry Utilization
Mass spectrometry techniques represent another major application area for N-Acetyl-D-[ul-13C6;15N]glucosamine, where the distinctive mass shift resulting from isotopic labeling enables precise tracking and quantification. The incorporation of six 13C atoms and one 15N atom results in a mass increase of approximately 7 Da compared to the unlabeled compound, creating a unique isotopic signature that can be readily identified in complex mixtures. Advanced mass spectrometry platforms such as ESI-Orbitrap-MS offer the high resolution and mass accuracy needed to distinguish between labeled and unlabeled molecules, even in the presence of biological matrices. This capability is particularly valuable for metabolic labeling studies, where the compound is introduced into biological systems and its incorporation into various metabolites is monitored over time. The distinctive mass shift allows researchers to differentiate between newly synthesized molecules containing the label and pre-existing unlabeled molecules, providing dynamic information about metabolic processes. Additionally, fragmentation patterns in tandem mass spectrometry can reveal specific incorporation sites and metabolic transformations, offering detailed insights into biochemical reaction mechanisms.
Metabolic Pathway Analysis
The unique isotopic signature of N-Acetyl-D-[ul-13C6;15N]glucosamine makes it an exceptional tool for investigating metabolic pathways involving N-acetylglucosamine in both research and pharmaceutical contexts. By introducing this labeled compound into biological systems, researchers can track its incorporation into more complex structures such as glycoproteins, proteoglycans, and glycolipids through various biosynthetic routes. The labeled compound enables quantitative assessment of metabolic fluxes, turnover rates, and pathway interconnections that would be difficult or impossible to measure using traditional methods. This approach has been particularly valuable for studying the hexosamine biosynthetic pathway, which plays crucial roles in cellular signaling, protein modification, and metabolic regulation. The pathway's dysregulation has been implicated in various diseases, including diabetes, cancer, and neurodegenerative disorders, making these metabolic studies highly relevant to biomedical research. Additionally, the labeled compound has been used to investigate O-GlcNAcylation, a post-translational modification involving the addition of N-acetylglucosamine to serine and threonine residues in proteins, which influences numerous cellular processes and has been linked to various disease states.
Comparative Analysis with Related Compounds
Relationship to N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine represents a related but distinct isotopically labeled compound that extends the labeling pattern to include the acetyl group carbon atoms . This compound has a CAS number of 478529-44-1, a molecular formula of 13C8H1515NO6, and a slightly higher molecular weight of 230.13 g/mol compared to N-Acetyl-D-[ul-13C6;15N]glucosamine (228.15 g/mol) . The additional 13C labeling in the two carbon atoms of the acetyl group provides expanded capabilities for tracking the fate of both the glucosamine ring and the acetyl moiety independently in metabolic studies. This extended labeling pattern enables researchers to distinguish between metabolic processes affecting the ring structure versus those involving the acetyl group, offering more detailed insights into biochemical transformations. The strategic choice between these compounds depends on the specific research question, with N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine being particularly valuable when the metabolism of the acetyl group itself is of interest, such as in studies of acetyl transfer reactions or acetyl-CoA metabolism.
Table 2: Comparison of Related Isotopically Labeled Compounds
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|---|
N-Acetyl-D-[ul-13C6;15N]glucosamine | 478529-41-8 | 13C6C2H1515NO6 | 228.15 | 13C in glucosamine ring, 15N in acetyl group |
N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine | 478529-44-1 | 13C8H1515NO6 | 230.13 | Additional 13C labeling in acetyl group |
N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine | 478529-42-9 | 13C8H15NO6 | 229.15 | No 15N labeling |
Comparison with Non-labeled N-Acetyl-D-glucosamine
Non-labeled N-Acetyl-D-glucosamine is a naturally occurring monosaccharide derivative that serves as a building block for numerous biologically important molecules, including glycosaminoglycans, chitin, and various glycoproteins. When comparing this standard compound with N-Acetyl-D-[ul-13C6;15N]glucosamine, the fundamental chemical structure and reactivity remain identical, but their utility in research applications differs significantly. The non-labeled compound is suitable for many biochemical studies but cannot be distinguished from endogenous N-acetylglucosamine in biological samples, limiting its usefulness for metabolic tracing or quantitative analysis in complex systems. In contrast, the isotopically labeled version can be specifically detected and quantified against background levels, enabling precise tracking in metabolic and structural studies. For NMR applications, the non-labeled compound suffers from low natural abundance of NMR-active nuclei (approximately 1.1% for 13C and 0.37% for 15N), resulting in weak signals that require either highly concentrated samples or extensive signal averaging. The isotopically enriched version overcomes these limitations by providing significantly enhanced signal-to-noise ratios, enabling more detailed and time-efficient analyses even at lower concentrations.
Advantages of Isotope Labeling for Research Applications
Isotopic labeling provides several significant advantages in research applications, making compounds like N-Acetyl-D-[ul-13C6;15N]glucosamine particularly valuable tools in modern biochemical and structural biology studies. The primary advantage is the dramatically enhanced detection sensitivity in analytical techniques such as NMR spectroscopy and mass spectrometry, allowing for more precise and detailed analysis of molecular structures and interactions. For NMR applications, the high enrichment of 13C and 15N creates signal enhancements of approximately 90-fold for carbon and 270-fold for nitrogen compared to natural abundance, enabling sophisticated multidimensional experiments that would otherwise be impractical. In mass spectrometry, the distinct mass shift created by isotopic labeling facilitates clear differentiation between labeled and unlabeled molecules, even in complex biological matrices, supporting quantitative analysis of metabolic processes. This capability is particularly valuable for studying dynamic processes such as metabolic flux, molecular turnover, and pathway interconnections. Additionally, the non-radioactive nature of these stable isotopes eliminates safety concerns associated with radioactive tracers, allowing for longer experimental timeframes and simpler handling procedures without compromising detection sensitivity or specificity.
Current Research Applications and Future Directions
Structural Biology Applications
Research Area | Specific Applications | Analytical Techniques |
---|---|---|
Structural Biology | Glycan conformation analysis, Protein-carbohydrate interactions | Multi-dimensional NMR, X-ray crystallography |
Metabolic Studies | Pathway flux analysis, Isotope tracing | Mass spectrometry, Metabolomics |
Glycobiology | O-GlcNAcylation studies, Glycan biosynthesis | Proteomics, Glycomics |
Disease Research | Cancer glycobiology, Neurodegenerative disorders | Clinical sample analysis, Biomarker discovery |
Future Research Directions
The future research landscape for N-Acetyl-D-[ul-13C6;15N]glucosamine and related isotopically labeled compounds appears promising, with several emerging trends and potential applications. One significant direction involves the development of more sophisticated isotopic labeling patterns, including site-specific labeling and combinations of different isotopes, to provide even more detailed information about molecular structures and metabolic processes. The integration of isotopically labeled glycans with cutting-edge analytical technologies, such as cryo-electron microscopy (cryo-EM), super-resolution microscopy, and advanced mass spectrometry imaging, holds tremendous potential for visualizing glycan structures and distributions with unprecedented precision. These approaches could revolutionize our understanding of how glycans contribute to cellular organization and function. Additionally, there is growing interest in applying isotopically labeled compounds to study disease-related glycan alterations, such as cancer-associated glycan changes and glycosylation defects in congenital disorders of glycosylation. The unique ability of N-Acetyl-D-[ul-13C6;15N]glucosamine to provide detailed structural and metabolic information makes it an invaluable tool for these investigations, potentially leading to new diagnostic approaches and therapeutic strategies targeting glycan-mediated processes.
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